molecular formula C9H6N2O2 B1389268 1,6-Naphthyridine-8-carboxylic acid CAS No. 362606-19-7

1,6-Naphthyridine-8-carboxylic acid

Cat. No. B1389268
CAS RN: 362606-19-7
M. Wt: 174.16 g/mol
InChI Key: WERVZPSGADOFEJ-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-8-carboxylic acid is a class of heterocyclic compounds containing a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products (plants and marine organisms) or can be obtained synthetically .


Synthesis Analysis

The synthesis of 1,6-Naphthyridine-8-carboxylic acid has been described in several studies . For instance, 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid was successfully synthesized from 3-methoxyaniline by a new route .


Molecular Structure Analysis

Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridines have displayed multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response . The properties and synthesis of 1,8-isomer derivatives were most often described .

Safety and Hazards

According to the safety data sheet, 1,6-Naphthyridine-8-carboxylic acid causes skin irritation and serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Naphthyridines have a wide range of activity, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .

properties

IUPAC Name

1,6-naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERVZPSGADOFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654663
Record name 1,6-Naphthyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridine-8-carboxylic acid

CAS RN

362606-19-7
Record name 1,6-Naphthyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid synthesized according to the research?

A1: The synthesis of 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid (3b) is a multi-step process []:

    Q2: Are there any spectroscopic data available for 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid in the study?

    A2: Unfortunately, the abstract does not provide specific spectroscopic data (NMR, IR, etc.) for compound 3b. Full characterization data would likely be found in the full text of the research paper [].

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